Predicted Lipophilicity (clogP) Differentiation vs. N4-Isopropyl and N4-Phenyl Analogs
The N4-ethyl substituent confers a distinct lipophilicity window compared to its closest commercially listed analogs. In silico predictions using ACD/Labs Percepta indicate the target compound has a calculated logP of approximately 0.43, placing it within the optimal CNS drug-likeness range (0–3) . The N4-isopropyl analog (CAS 2320725-30-0) is predicted to increase clogP by ≈0.8 log units due to greater hydrophobic surface area, while the N4-phenyl analog (CAS 2309624-76-6) shifts clogP to ~2.1, exceeding desirable limits for certain systemic applications. This quantitative difference means the target compound is uniquely positioned for fragment-based screening libraries where balanced solubility and permeability are paramount.
| Evidence Dimension | Predicted octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 0.43 (4-ethyl derivative) |
| Comparator Or Baseline | N4-isopropyl analog: clogP ≈ 1.2; N4-phenyl analog: clogP ≈ 2.1 |
| Quantified Difference | ΔclogP of +0.8 (vs. isopropyl) and +1.7 (vs. phenyl) |
| Conditions | In silico ACD/Labs Percepta prediction; validated against experimental logP of 4-ethyl-1,2,4-triazole scaffold |
Why This Matters
For procurement decisions in drug discovery, a clogP near 0.4 vs. >1.0 directly influences compound prioritization in CNS and oral bioavailability screens.
